molecular formula C21H20F3N3O2S B318293 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)butanamide

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)butanamide

Cat. No.: B318293
M. Wt: 435.5 g/mol
InChI Key: ISMVRGZRXPUIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)butanamide is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrimidinylsulfanyl moiety

Preparation Methods

The synthesis of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting a furan derivative with a trifluoromethylated pyrimidine precursor under specific conditions.

    Introduction of the sulfanyl group: The pyrimidine intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.

    Coupling with phenethylamine: The resulting intermediate is coupled with phenethylamine to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)butanamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)butanamide can be compared with other similar compounds, such as:

  • 3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionyl chloride
  • 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20F3N3O2S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C21H20F3N3O2S/c22-21(23,24)18-14-16(17-8-4-12-29-17)26-20(27-18)30-13-5-9-19(28)25-11-10-15-6-2-1-3-7-15/h1-4,6-8,12,14H,5,9-11,13H2,(H,25,28)

InChI Key

ISMVRGZRXPUIDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.